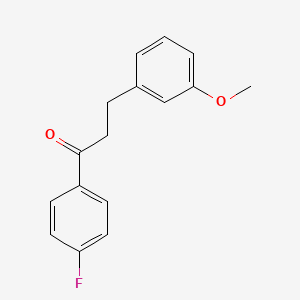

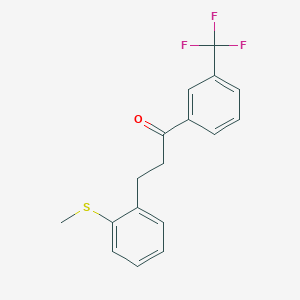

3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis, materials science, and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions to achieve the desired molecular architecture. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is achieved by coupling a trifluoromethyl-containing acetophenone with a nitrophenyl ether, followed by reduction . Similarly, the synthesis of complex thiophene derivatives involves multiple steps, including cycloaddition and substitution reactions . These examples suggest that the synthesis of "this compound" would likely require a strategic approach, potentially involving the formation of a trifluoromethyl group and the introduction of a thiomethyl substituent.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their chemical reactivity and physical properties. X-ray diffraction is a common technique used to determine the solid-state structure of a compound, as demonstrated in the study of a trifluoromethyl-containing indeno-furanone derivative . The presence of trifluoromethyl groups can significantly influence the electronic distribution within a molecule, as seen in the synthesis of polyimides . Therefore, the molecular structure of "this compound" would likely be characterized by the presence of electron-withdrawing trifluoromethyl groups, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of a compound is defined by its functional groups and molecular structure. Arylation reactions, for example, can be facilitated by palladium catalysis, leading to multiple substitutions on a phenyl ring . The presence of a trifluoromethyl group can also direct ortho-lithiation, allowing for further functionalization of phenolic compounds . In the context of "this compound," such reactivity patterns suggest that the compound could undergo various chemical transformations, potentially leading to the formation of complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, fluorinated polyimides exhibit high thermal stability and solubility in polar organic solvents due to the presence of trifluoromethyl groups . Similarly, the introduction of trifluoromethyl groups into phenolic compounds can improve their properties as intermediates in medicinal and pesticide applications . The compound , with both a trifluoromethyl group and a thiomethyl substituent, would likely display unique physical and chemical properties that could be tailored for specific applications.

科学的研究の応用

Environmental Impact and Applications

Use of compounds like 3-trifluoromethyl-4-nitrophenol (TFM) has been limited geographically, mainly to the Great Lakes basin, for controlling sea lampreys. The environmental impact of such compounds is notable, but transient, with aquatic communities reverting to pre-treatment conditions post-application. TFM, specifically, is not persistent, is detoxified relatively quickly, and poses minimal long-term toxicological risks. Interestingly, it's relatively non-toxic to mammals and does not threaten wildlife at treatment levels. However, its role as an estrogen agonist warrants further investigation to understand the full extent of its environmental impact (Hubert, 2003).

Pharmaceutical and Therapeutic Applications

Various derivatives of cinnamic acids, akin to 3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone, have shown significant promise in medicinal research, particularly as antitumor agents. The 3-phenyl acrylic acid structure inherent in these compounds offers multiple reactive sites, making them versatile for various chemical reactions. Despite their rich medicinal tradition, these derivatives have been underutilized for decades. However, recent attention towards these compounds has unveiled their potential in anticancer research, marking them as promising candidates for further therapeutic development (De, Baltas, & Bedos-Belval, 2011).

Implications in Organic Electronics

Rubrene and its derivatives, similar in structure to this compound, have been at the forefront of organic electronics due to their high charge carrier mobility. Despite their widespread interest, the synthesis of rubrene derivatives has remained relatively unchanged. Recent studies propose alternate routes for synthesis with substitutions on peripheral aromatic rings and the core, potentially enhancing the electronic properties of these materials. This represents a significant opportunity for advancements in organic electronics, highlighting the importance of these compounds in material science (Douglas, Clapham, & Murphy, 2020).

Role in Antitubercular Drug Design

Fluorinated substituents, like the trifluoromethyl group, have been integral in antitubercular drug design due to their ability to modulate pharmacodynamic and pharmacokinetic behavior. The trifluoromethyl group, in particular, has been widely used in antitubercular research. The addition of this group to anti-tuberculosis agents has been speculated to improve their potency. Understanding the role of the trifluoromethyl group in drug likeness and antitubercular activity can provide valuable insights for future drug design and development (Thomas, 1969).

作用機序

特性

IUPAC Name |

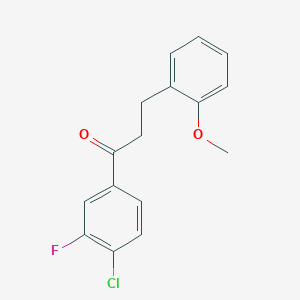

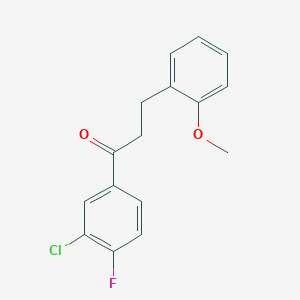

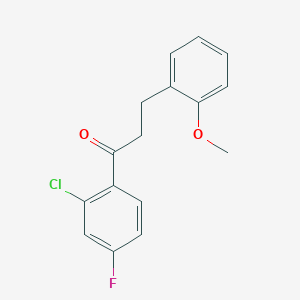

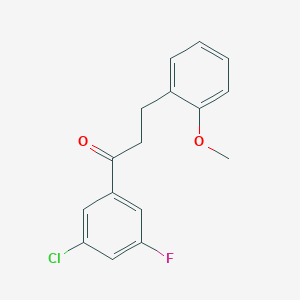

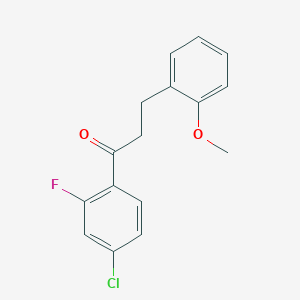

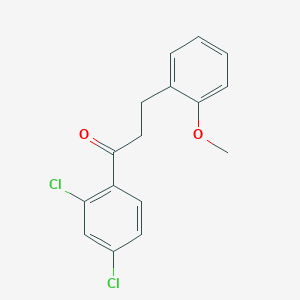

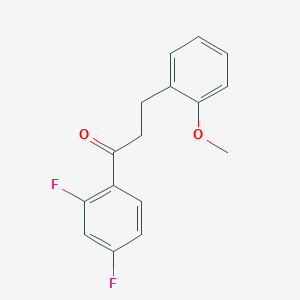

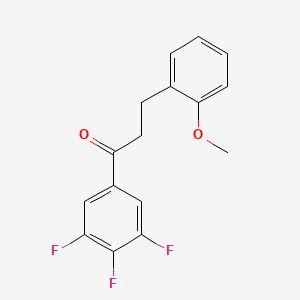

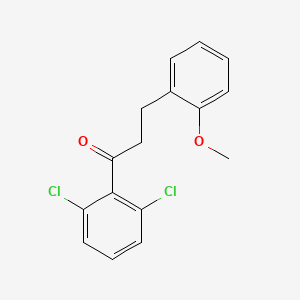

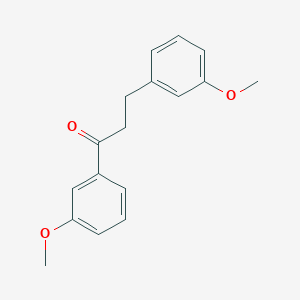

3-(2-methylsulfanylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3OS/c1-22-16-8-3-2-5-12(16)9-10-15(21)13-6-4-7-14(11-13)17(18,19)20/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYWJXSTBORTHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644337 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898780-25-1 |

Source

|

| Record name | 1-Propanone, 3-[2-(methylthio)phenyl]-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。